molecular formula C24H19NO3S B11036528 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11036528
M. Wt: 401.5 g/mol
InChI Key: HMEFMNNBIJCPNQ-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This compound is characterized by its unique structure, which includes a benzoindeno framework fused with a thiazepine ring and substituted with a 3,4-dimethoxyphenyl group.

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves multiple steps, including the formation of the benzoindeno core and the subsequent introduction of the thiazepine ring. The synthetic route typically starts with the preparation of the benzoindeno precursor, followed by cyclization reactions to form the thiazepine ring. Common reagents used in these reactions include bromine, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as sodium methoxide or sodium ethoxide can be used to introduce different substituents.

    Cyclization: The compound can undergo cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially offering neuroprotective benefits.

Comparison with Similar Compounds

6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19NO3S

Molecular Weight

401.5 g/mol

IUPAC Name

11-(3,4-dimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NO3S/c1-27-18-12-11-14(13-19(18)28-2)24-21-22(15-7-3-4-8-16(15)23(21)26)25-17-9-5-6-10-20(17)29-24/h3-13,24-25H,1-2H3

InChI Key

HMEFMNNBIJCPNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC

Origin of Product

United States

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